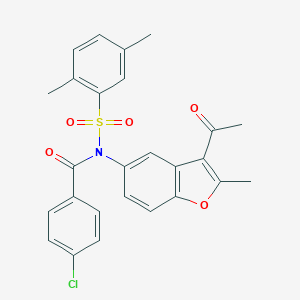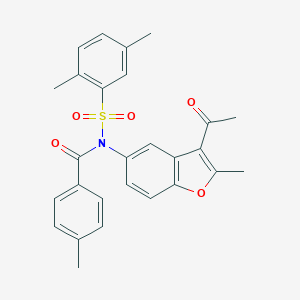![molecular formula C26H22FNO4S B281547 N-[(4-Fluorophenyl)sulfonyl]-4-methyl-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide](/img/structure/B281547.png)
N-[(4-Fluorophenyl)sulfonyl]-4-methyl-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Fluorophenyl)sulfonyl]-4-methyl-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a dibenzofuran moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)sulfonyl]-4-methyl-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving appropriate aromatic precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the amide bond, where the sulfonylated dibenzofuran intermediate reacts with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(4-Fluorophenyl)sulfonyl]-4-methyl-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-[(4-Fluorophenyl)sulfonyl]-4-methyl-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism by which N-[(4-Fluorophenyl)sulfonyl]-4-methyl-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N-[(4-chlorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
- N-[(4-bromophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
Uniqueness
Compared to similar compounds, N-[(4-Fluorophenyl)sulfonyl]-4-methyl-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various applications.
特性
分子式 |
C26H22FNO4S |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
N-(4-fluorophenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C26H22FNO4S/c1-17-6-8-18(9-7-17)26(29)28(33(30,31)21-13-10-19(27)11-14-21)20-12-15-25-23(16-20)22-4-2-3-5-24(22)32-25/h6-16H,2-5H2,1H3 |
InChIキー |
NBMSUOJZCXPPMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281466.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)
![ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281469.png)
![METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281470.png)


![N-[(4-ethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)butanamide](/img/structure/B281474.png)
![N-[(4-ISOPROPYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE](/img/structure/B281484.png)
![ETHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)BENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281486.png)
![N-[(4-CHLOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE](/img/structure/B281490.png)
![N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-(2-THIENYLSULFONYL)BUTANAMIDE](/img/structure/B281495.png)
![METHYL 2-{[(4Z)-1-OXO-4-[(THIOPHENE-2-SULFONYL)IMINO]-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B281503.png)
![METHYL 2-{[(4Z)-4-[(4-ETHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B281504.png)
![METHYL 2-{[(4Z)-4-[(4-ETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B281505.png)
